2-(2,3-Difluoropyridin-4-yl)ethanol
Description
2-(2,3-Difluoropyridin-4-yl)ethanol is a fluorinated pyridine derivative characterized by fluorine atoms at the 2- and 3-positions of the pyridine ring and an ethanol (-CH₂CH₂OH) substituent at the 4-position. The fluorine atoms enhance lipophilicity and metabolic stability, while the ethanol group provides a site for hydrogen bonding and further functionalization, such as etherification or esterification .
Properties
IUPAC Name |
2-(2,3-difluoropyridin-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-6-5(2-4-11)1-3-10-7(6)9/h1,3,11H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTGNMLEDATBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CCO)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Difluoropyridin-4-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2,3-difluoropyridine as the starting material.
Halogenation: The pyridine ring undergoes halogenation to introduce fluorine atoms at the 2 and 3 positions.
Hydroxylation: The halogenated pyridine is then subjected to hydroxylation to introduce the hydroxyl group at the 4 position.
Reduction: Finally, the intermediate compound is reduced to yield 2-(2,3-Difluoropyridin-4-yl)ethanol.
Industrial Production Methods: In an industrial setting, the production of 2-(2,3-Difluoropyridin-4-yl)ethanol may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Difluoropyridin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Amides, ethers.
Scientific Research Applications
2-(2,3-Difluoropyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2,3-Difluoropyridin-4-yl)ethanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of 2-(2,3-Difluoropyridin-4-yl)ethanol and Analogues
*Calculated based on molecular formula (C₇H₇F₂NO).
Key Observations:
- Fluorine Substitution: The 2,3-difluoro configuration in pyridine derivatives increases electronegativity and steric effects compared to non-fluorinated analogues, influencing solubility and reactivity .
- Ethanol vs. Methanamine: The ethanol group in the target compound offers hydrogen-bonding capacity, whereas the methanamine group in its analogue () enables nucleophilic reactions (e.g., amide coupling) .
- Biological Activity: Tyrosol analogues with ethanol groups on aromatic rings (e.g., 2-(3-hydroxyphenyl)ethanol) exhibit tyrosinase inhibition (~76% at 1 mM), suggesting that substituent position (ortho vs. para) modulates activity .
Q & A
Q. What are the primary synthetic routes for 2-(2,3-Difluoropyridin-4-yl)ethanol, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated pyridine precursors (e.g., 2,3-difluoro-4-chloropyridine) can undergo substitution with ethanolamine derivatives under reflux conditions. Optimization includes:
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
- Solvents : Polar aprotic solvents like DMF or DMSO to enhance reactivity.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product . Monitoring via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 substrate-to-nucleophile) improves yield.
Q. Which spectroscopic and analytical techniques are critical for characterizing 2-(2,3-Difluoropyridin-4-yl)ethanol?
Key methods include:
- NMR : ¹H/¹³C NMR to confirm the pyridine ring substitution pattern and ethanol side-chain integration. ¹⁹F NMR identifies fluorine environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
- X-ray Crystallography : For unambiguous structural determination; software like SHELX refines crystal data .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .
Q. How should 2-(2,3-Difluoropyridin-4-yl)ethanol be stored to ensure stability?
Store in amber vials under inert gas (argon/nitrogen) at –20°C. Monitor degradation via periodic NMR or HPLC to detect hydrolysis of the ethanol moiety or fluorine displacement .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways in synthesizing 2-(2,3-Difluoropyridin-4-yl)ethanol?
- Kinetic Isotope Effects (KIE) : Use deuterated ethanol to probe nucleophilic substitution mechanisms.
- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to identify rate-determining steps .
- In-situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation during synthesis .
Q. What strategies resolve contradictions in reported spectroscopic or bioactivity data for fluorinated pyridine derivatives?
- Reproducibility Checks : Validate experimental conditions (e.g., solvent, temperature) across labs.
- Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
- Meta-Analysis : Aggregate bioactivity data (e.g., IC₅₀ values) from multiple studies to identify outliers caused by assay variability (e.g., cell-line differences) .
Q. How can structure-activity relationship (SAR) studies guide the design of 2-(2,3-Difluoropyridin-4-yl)ethanol derivatives?
- Substituent Variation : Synthesize analogs with modified fluorine positions or ethanol chain lengths.
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) to correlate structural changes with inhibitory potency.
- Molecular Docking : Map binding interactions using software like AutoDock to prioritize high-affinity candidates .
Q. What role does computational chemistry play in predicting the physicochemical properties of 2-(2,3-Difluoropyridin-4-yl)ethanol?
- Solubility LogP : Predict partition coefficients via COSMO-RS or ALOGPS.
- pKa Estimation : Determine acidic/basic sites using MarvinSuite.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
